4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidine hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Descriptors
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds containing multiple ring systems. The primary accepted name is 4-(pyrrolidine-1-carbonyl)-1,3-thiazolidine hydrochloride, which accurately describes the structural arrangement of the constituent molecular components. An alternative International Union of Pure and Applied Chemistry designation recognized by major chemical databases is 4-(1-pyrrolidinylcarbonyl)-1,3-thiazolidine hydrochloride, which employs different nomenclature conventions for the pyrrolidine substituent.
The structural descriptor system employed by chemical databases utilizes multiple complementary notation methods to precisely define the molecular architecture. The Simplified Molecular Input Line Entry System representation for this compound appears in several validated forms across authoritative chemical databases. The most commonly referenced notation is C1CCN(C1)C(=O)C2CSCN2.Cl, which explicitly shows the pyrrolidine ring connection to the thiazolidine system through a carbonyl linkage, with the hydrochloride salt designation. Alternative Simplified Molecular Input Line Entry System representations include O=C(N1CCCC1)C1CSCN1.Cl, demonstrating equivalent structural information through different atom ordering conventions.
The International Chemical Identifier system provides standardized structural encoding through the notation InChI=1S/C8H14N2OS.ClH/c11-8(7-5-12-6-9-7)10-3-1-2-4-10;/h7,9H,1-6H2;1H, which delineates the complete molecular connectivity and hydrogen atom distribution. The corresponding International Chemical Identifier Key BMUOTNCFONCBNU-UHFFFAOYSA-N serves as a unique molecular identifier for database searches and chemical registry purposes.
| Structural Descriptor Type | Notation | Source Database |
|---|---|---|
| Primary International Union of Pure and Applied Chemistry Name | This compound | PubChem, ChemicalBook |
| Alternative International Union of Pure and Applied Chemistry Name | 4-(1-pyrrolidinylcarbonyl)-1,3-thiazolidine hydrochloride | Sigma-Aldrich |
| Simplified Molecular Input Line Entry System | C1CCN(C1)C(=O)C2CSCN2.Cl | Multiple databases |
| International Chemical Identifier | InChI=1S/C8H14N2OS.ClH/c11-8(7-5-12-6-9-7)10-3-1-2-4-10;/h7,9H,1-6H2;1H | Chemical registries |
| International Chemical Identifier Key | BMUOTNCFONCBNU-UHFFFAOYSA-N | Universal databases |
Properties
IUPAC Name |
pyrrolidin-1-yl(1,3-thiazolidin-4-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS.ClH/c11-8(7-5-12-6-9-7)10-3-1-2-4-10;/h7,9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUOTNCFONCBNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CSCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of 4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidine hydrochloride typically involves the coupling of a pyrrolidine derivative with a thiazolidine carbonyl precursor. The key steps include:
- Activation of the carboxylic acid group on the pyrrolidine derivative.
- Formation of the thiazolidine ring via reaction with cysteamine or related sulfur- and nitrogen-containing reagents.
- Use of coupling agents and bases to facilitate amide bond formation.
- Final isolation and purification, often as a hydrochloride salt to improve stability and solubility.
This approach is supported by patent literature and synthetic reports detailing similar compounds with high stereochemical control and purity.
Detailed Stepwise Preparation Method
A representative method adapted from patent CN105085510A and related synthetic protocols is as follows:
| Step | Procedure | Conditions | Outcome |
|---|---|---|---|
| 1 | Starting Materials : N-Boc-4-oxo-L-proline and cysteamine hydrochloride | Stoichiometric amounts; inert atmosphere | Formation of intermediate protected pyrrolidine-thiazolidine precursor |
| 2 | Base Addition : N,N-Diisopropylethylamine (DIPEA) added dropwise | Temperature: -10 to 0 °C, 0.5–1 hour | Neutralization and activation of acid group |
| 3 | Coupling Reaction : Addition of formaldehyde aqueous solution (40% formalin) | Temperature: 0 to 10 °C, 10 hours | Formation of thiazolidine ring via Mannich-type reaction |
| 4 | Workup : Extraction with ethyl acetate, acid-base washing | Use of 1M HCl and 20% NaCl aqueous wash | Removal of impurities and isolation of organic phase |
| 5 | Crystallization : Addition of normal heptane, cooling to 0–5 °C, incubation 1 hour | Solid precipitation of tert-butyl ester intermediate | Off-white solid obtained with high purity (~99.4%) |
| 6 | Deprotection and Hydrochloride Formation : Removal of Boc group under acidic conditions, formation of hydrochloride salt | Typical acid treatment (HCl in solvent) | Final product as hydrochloride salt |
Yields : Typically between 85% and 89% for the intermediate tert-butyl ester; final yields depend on deprotection efficiency.
Reaction Conditions and Optimization
- Temperature Control : Critical during base addition and formaldehyde addition steps to minimize side reactions and ensure high stereoselectivity.
- Solvent Choice : Polar aprotic solvents such as dichloromethane or ethyl acetate are preferred for coupling and extraction steps.
- Base Selection : DIPEA is favored for its steric hindrance and ability to scavenge acid without nucleophilic interference.
- Purification : Repeated extraction and washing steps with acidic and saline solutions improve purity, followed by crystallization to isolate the product.
Analytical Characterization Supporting Preparation
- High-Performance Liquid Chromatography (HPLC) : Used to monitor reaction progress and confirm compound purity, aiming for impurity levels ≤1%.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H NMR confirms chemical shifts consistent with the thiazolidine and pyrrolidine rings and Boc protecting group.
- Mass Spectrometry (MS) : Confirms molecular weight and structure.
- Melting Point and Crystallography : Used to assess the crystalline form and stability of the hydrochloride salt.
Industrial and Green Chemistry Considerations
- One-Pot Synthesis : Some industrial methods optimize the process into a one-pot reaction to reduce steps, solvent use, and waste.
- Green Chemistry Approaches : Recent research emphasizes solvent-free or aqueous media reactions, reusable catalysts, and microwave or ultrasound-assisted synthesis to improve yield and reduce environmental impact.
- Multicomponent Reactions (MCRs) : Emerging methods use MCRs to assemble thiazolidine derivatives efficiently, although specific application to this compound is less documented.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting Materials | N-Boc-4-oxo-L-proline, cysteamine hydrochloride | Readily available |
| Base | N,N-Diisopropylethylamine (DIPEA) | Controls pH, facilitates coupling |
| Temperature | -10 to 10 °C during key steps | Controls reaction rate and selectivity |
| Solvents | Ethyl acetate, dichloromethane, heptane | For reaction, extraction, and crystallization |
| Reaction Time | 10 hours (formaldehyde addition) | Ensures complete ring formation |
| Purity | ≥99% by HPLC | High purity for pharmaceutical use |
| Yield | 85–89% (intermediate) | Efficient synthetic route |
| Final Form | Hydrochloride salt | Enhanced stability and solubility |
Chemical Reactions Analysis
Types of Reactions: 4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazolidine ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Pharmaceutical Development
4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidine hydrochloride is being explored as a lead compound in drug discovery, particularly for targeting infectious diseases and cancer. Its structural similarity to known pharmacophores allows it to interact with various biological targets, making it a candidate for novel therapeutic agents.
Preliminary studies indicate that this compound exhibits several biological activities:
- Antimicrobial Properties : Research has highlighted its potential as an antimicrobial agent, with derivatives showing effectiveness against various pathogens .
- Anticancer Activity : The compound's interactions with cellular pathways involved in cancer progression have been documented, suggesting mechanisms that inhibit tumor growth and induce apoptosis .
- Diabetes Management : Similar compounds have been linked to the modulation of glucose metabolism, indicating potential applications in treating diabetes-related complications .
Case Study 1: Anticancer Properties
A study evaluated the effects of this compound on HepG2 liver cancer cells. Results indicated that it induced cytotoxicity through mechanisms involving apoptosis and cell cycle arrest. The compound's efficacy was compared with existing anticancer agents, showcasing its potential as a novel therapeutic option .
Case Study 2: Antimicrobial Activity
Research conducted on various derivatives revealed that certain modifications to the thiazolidine structure enhanced antifungal activity against Candida species. These findings suggest that the compound can be developed into effective antifungal treatments .
Mechanism of Action
The mechanism by which 4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Groups
4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride
- Structure : Contains a pyridine ring substituted with a pyrrolidin-1-yl group and an amine, with two HCl molecules (C₉H₁₃N₃·2HCl) .
- Key Differences : Unlike the thiazolidine core in the target compound, this analog features a pyridine ring, which confers aromaticity and distinct electronic properties. The dihydrochloride salt enhances solubility, similar to the target compound.
3-((2S,4S)-4-{4-[1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-piperazin-1-yl}pyrrolizin-2-ylcarbonyl)thiazolidine Trihydrochloride
- Structure : A complex molecule with a thiazolidine moiety linked to a chlorophenyl-pyrazole-piperazine-pyrrolizine system and three HCl molecules .
- The trihydrochloride salt may improve solubility compared to the target compound’s single HCl salt.
Spiro[thiazolidine-2,2'-tricyclo[3.3.1.1³,⁷]decan]-5'-ol Hydrochloride
Physicochemical Properties
| Compound Name | Molecular Weight | Salt Form | Key Functional Groups |
|---|---|---|---|
| 4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidine HCl | ~238.7 (estimated) | Hydrochloride | Thiazolidine, pyrrolidine-carbonyl |
| 4-(Pyrrolidin-1-yl)pyridin-3-amine diHCl | 236.14 | Dihydrochloride | Pyridine, pyrrolidine, amine |
| 3-((2S,4S)-...)thiazolidine triHCl | ~650 (estimated) | Trihydrochloride | Thiazolidine, chlorophenyl, piperazine |
| Spiro[...]thiazolidine HCl | ~326.3 | Hydrochloride | Spiro-thiazolidine, tricyclic system |
Notes:
Biological Activity
4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Overview of Thiazolidine Compounds
Thiazolidines, particularly those containing a thiazolidine-4-one scaffold, are known for a diverse range of biological activities including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The structural features of thiazolidines contribute to their pharmacological efficacy, making them valuable in drug development.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Thiazolidines are known to inhibit various enzymes, which can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
- Antioxidant Activity : The compound may scavenge free radicals, thereby reducing oxidative stress in cells.
- Cell Signaling Modulation : It may influence cell signaling pathways that are crucial for cell proliferation and survival.
Anticancer Activity
Research indicates that thiazolidine derivatives exhibit significant anticancer properties. For instance:
- In Vitro Studies : Various thiazolidine compounds have shown cytotoxic effects against different cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
- Case Study : A study demonstrated that a thiazolidine derivative significantly inhibited the proliferation of breast cancer cells with an IC50 value in the micromolar range, suggesting potent anticancer activity .
Antimicrobial Properties
Thiazolidines also exhibit antimicrobial effects:
- Bacterial Inhibition : Compounds similar to 4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidine have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Some derivatives have been developed into antifungal agents with notable efficacy against Candida species .
Anti-inflammatory Effects
Thiazolidines have been reported to possess anti-inflammatory properties:
- Mechanism : They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a role in inflammatory responses .
Research Findings
A summary of key studies on the biological activity of this compound is presented in the table below:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidine hydrochloride, and how can purity be validated?
- Methodological Answer : A typical synthesis involves coupling pyrrolidine-1-carbonyl derivatives with 1,3-thiazolidine scaffolds, followed by hydrochlorination. Key steps include:
- Step 1 : Activation of the pyrrolidine carbonyl group using reagents like EDCl/HOBt for amide bond formation with thiazolidine .
- Step 2 : Acidic workup (e.g., HCl in dioxane) to form the hydrochloride salt .
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm structural integrity. LC-MS can detect trace impurities (<0.5%) .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer :
- Handling : Use nitrile gloves and fume hoods to avoid inhalation/contact. If exposed, rinse skin/eyes with water for 15+ minutes (first-aid protocols in ).
- Storage : Store in sealed, light-resistant containers at –20°C under inert gas (argon) to prevent hygroscopic degradation. Conduct stability assays via TGA/DSC to confirm no decomposition under storage conditions .
Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Look for pyrrolidine NH (δ 1.5–2.5 ppm) and thiazolidine protons (δ 3.0–4.5 ppm).
- IR : Confirm carbonyl stretch (C=O) at ~1650–1700 cm⁻¹.
- HPLC : Use a polar stationary phase (e.g., Zorbax SB-CN) with UV detection at 254 nm. Retention time should match synthetic standards .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Employ density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., amide bond formation).
- Use cheminformatics tools (ICReDD’s workflow) to screen solvent/base combinations, reducing trial-and-error experimentation. For example, simulations may suggest DMF as optimal due to its polarity stabilizing intermediates .
- Validate predictions via DOE (design of experiments) to refine temperature/pH parameters .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Normalize data using metrics like IC50/EC50 and account for variables (cell lines, assay protocols). For instance, discrepancies in cytotoxicity could stem from differing MTT assay incubation times .
- Orthogonal Assays : Confirm target engagement via SPR (surface plasmon resonance) if conflicting enzyme inhibition data exist.
- Statistical Rigor : Apply ANOVA with post-hoc tests to identify outliers. Reproduce experiments under standardized conditions .
Q. What are the key considerations in designing a kinetic study for its degradation pathways under physiological conditions?
- Methodological Answer :
- Experimental Setup : Simulate physiological pH (7.4) and temperature (37°C) in buffer solutions. Monitor degradation via UPLC-MS at timed intervals.
- Mechanistic Probes : Use isotopic labeling (e.g., ²H/¹³C) to track bond cleavage sites.
- Data Modeling : Fit degradation curves to first-order kinetics. Identify hydrolytic vs. oxidative pathways using radical scavengers (e.g., ascorbic acid) .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
